Alnustin
Description
Alnustin is a naturally occurring flavonol, a subclass of flavonoids characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. It is isolated from plants such as Colebrookea oppositifolia (Lamiaceae) and Polyalthia cauliflora (Annonaceae) . Structurally, this compound features hydroxyl and methoxy substitutions on its flavone core, contributing to its bioactivity and physicochemical properties. It crystallizes as yellow plates in hexane, with a melting point of 175–176°C .
Properties
CAS No. |
32483-98-0 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.32 |
IUPAC Name |
5-hydroxy-3,6,7-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-12-9-11-13(14(19)17(12)22-2)15(20)18(23-3)16(24-11)10-7-5-4-6-8-10/h4-9,19H,1-3H3 |
SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O)OC |
Synonyms |
5-Hydroxy-3,6,7-trimethoxyflavone; 5-Hydroxy-3,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Flavonoids
Structural and Functional Insights
- This compound vs. Apigenin: While both are flavones/flavonols, apigenin lacks the methoxy substitutions present in this compound. Apigenin demonstrates stronger antimycobacterial activity (IC₅₀: 8.1–55.0 µM vs. This compound’s moderate/unquantified activity), suggesting hydroxylation patterns critically influence efficacy .
- This compound vs. Mosloflavone : Mosloflavone’s multiple methoxy groups correlate with enhanced antimycobacterial potency (IC₅₀: 7.4–43.5 µM), highlighting the role of methoxy substitutions in bioactivity .
- This compound vs. Acteoside: Unlike this compound’s flavonoid backbone, acteoside’s phenylethanoid glycoside structure confers distinct anti-inflammatory and neuroprotective effects, likely via NF-κB pathway modulation .
Sources and Phytochemical Context
This compound co-occurs with apigenin, mosloflavone, and diterpenes in Colebrookea oppositifolia, indicating synergistic or additive effects in traditional medicinal uses (e.g., wound healing, anti-TB applications) . In contrast, its isolation from Polyalthia cauliflora marks its taxonomic diversity but lacks explicit bioactivity data in this context .
Q & A
Q. What are the standard methodologies for isolating and purifying Alnustin from natural sources?
- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Key steps include:
Extraction : Use polar solvents to solubilize secondary metabolites from plant material .
Fractionation : Employ gradient elution in silica gel chromatography to separate compounds by polarity .
Purification : Finalize purity (>95%) using preparative HPLC with UV detection, referencing CAS RN 33457-62-4 for structural confirmation .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structural identity?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign proton and carbon environments, cross-referenced with published data for diketide derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₁₈O) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches) .
- Validation: Compare data with literature values and include elemental analysis for purity verification .
Q. How should researchers design in vitro bioactivity assays for this compound?
- Methodological Answer :
- Dose-Response Experiments : Use a logarithmic concentration range (e.g., 1–100 μM) to assess efficacy and IC₅₀ values.
- Control Groups : Include positive controls (e.g., known enzyme inhibitors) and solvent-only negatives .
- Replicates : Perform triplicate measurements to account for variability, with statistical analysis (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological inconsistencies (e.g., solvent used, cell line variations) .
- Reproducibility Checks : Replicate disputed experiments under standardized conditions (pH, temperature, assay duration) .
- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities as confounding factors .
Q. What computational strategies are effective in predicting this compound’s molecular interactions and stability?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases).
- DFT Calculations : Predict thermodynamic stability and reactive sites via density functional theory .
- MD Simulations : Assess conformational changes under physiological conditions (e.g., solvation effects) .
- Data Validation: Cross-reference computational results with experimental kinetics data (e.g., SPR or ITC) .
Q. How does this compound’s stability under varying experimental conditions (pH, temperature) impact data interpretation?
- Methodological Answer :
- Stability Assays :
Incubate this compound at physiological pH (7.4) and acidic/basic conditions (pH 2–10) for 24–72 hours.
Monitor degradation via HPLC and compare peak areas to fresh samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
